
2-甲基苯并呋喃-6-醇
概述
描述
2-Methylbenzofuran-6-ol is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol It is a derivative of benzofuran, characterized by a methyl group at the second position and a hydroxyl group at the sixth position on the benzofuran ring
科学研究应用
2-Methylbenzofuran-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
安全和危害
未来方向
作用机制
Target of Action
2-Methylbenzofuran-6-ol, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications . Benzofuran compounds have been identified as efficient derivatives in diverse fields of antimicrobial therapy . .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery . They have been used in the treatment of various diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives have been found to have extensive potential in the development of new pharmaceuticals that act through novel mechanisms of action .
Pharmacokinetics
It is known that the compound is stored in a refrigerator, indicating that it may be sensitive to temperature .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The compound is stored in a refrigerator, indicating that it may be sensitive to temperature .
生化分析
Biochemical Properties
2-Methylbenzofuran-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 2-Methylbenzofuran-6-ol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-Methylbenzofuran-6-ol can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
2-Methylbenzofuran-6-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methylbenzofuran-6-ol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. In terms of cellular metabolism, 2-Methylbenzofuran-6-ol can influence the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of 2-Methylbenzofuran-6-ol involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-Methylbenzofuran-6-ol can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in the downregulation of specific signaling cascades, ultimately affecting cellular functions such as proliferation and survival. Additionally, 2-Methylbenzofuran-6-ol can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylbenzofuran-6-ol can change over time. The compound’s stability and degradation are important factors to consider. 2-Methylbenzofuran-6-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 2-Methylbenzofuran-6-ol can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methylbenzofuran-6-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
2-Methylbenzofuran-6-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Additionally, 2-Methylbenzofuran-6-ol can interact with cofactors such as NADPH, which are essential for the enzymatic activity of cytochrome P450 enzymes.
Transport and Distribution
The transport and distribution of 2-Methylbenzofuran-6-ol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the absorption, distribution, metabolism, and excretion of various compounds . Once inside the cell, 2-Methylbenzofuran-6-ol can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methylbenzofuran-6-ol is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . The localization of 2-Methylbenzofuran-6-ol can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylphenol with ethyl formate in the presence of a base, followed by oxidation to form the desired product . Another approach involves the use of palladium-catalyzed coupling reactions to construct the benzofuran ring .
Industrial Production Methods: Industrial production of 2-Methylbenzofuran-6-ol may involve large-scale synthesis using similar cyclization and coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: 2-Methylbenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofuran compounds.
相似化合物的比较
- 6-Hydroxy-2-methylbenzofuran
- 2-methyl-1-benzofuran-6-ol
Comparison: 2-Methylbenzofuran-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-methyl-1-benzofuran-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDREWVUSTLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480314 | |
| Record name | 2-methylbenzofuran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54584-24-6 | |
| Record name | 2-methylbenzofuran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

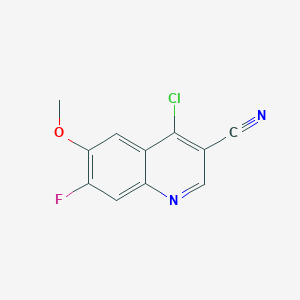

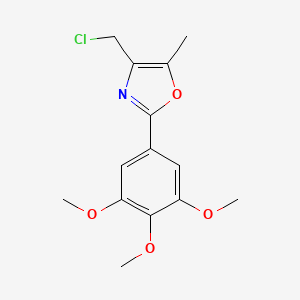
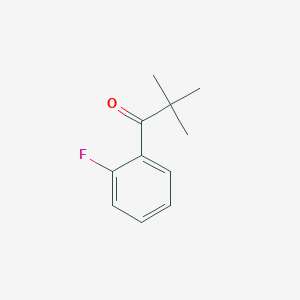

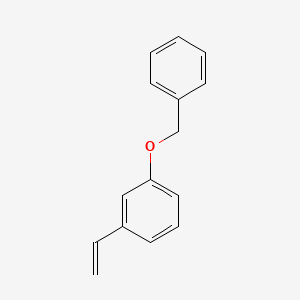

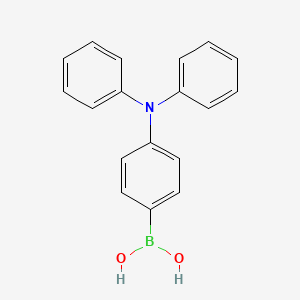

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)



